Product packaging for N,3-dimethylpyridin-2-amine(Cat. No.:CAS No. 156267-13-9)

N,3-dimethylpyridin-2-amine

Cat. No.: B121008
CAS No.: 156267-13-9
M. Wt: 122.17 g/mol
InChI Key: CCLYAMRVRNNGEV-UHFFFAOYSA-N
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Description

N,3-Dimethylpyridin-2-amine (CAS 156267-13-9) is a substituted pyridine derivative of significant interest in organic and medicinal chemistry research. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules. Its structure, featuring a pyridine ring with specific methyl and methylamine substitutions, makes it a valuable precursor and intermediate in drug discovery campaigns . Pyridine derivatives are a cornerstone of modern medicinal chemistry due to their unique electronic properties and presence in a wide range of bioactive molecules . They are frequently employed in the development of pharmaceuticals, agrochemicals, and functional materials. As part of this important chemical family, this compound provides researchers with a key scaffold for constructing compounds with potential biological activity. The compound must be handled with appropriate safety precautions. It is advised to be stored in a dark place under an inert atmosphere at room temperature . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications. Please note that some specific physical and chemical data for this compound (e.g., melting point) were not available in the searched sources at this time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B121008 N,3-dimethylpyridin-2-amine CAS No. 156267-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLYAMRVRNNGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Elucidation of N,3 Dimethylpyridin 2 Amine Transformations

Intrinsic Reactivity Patterns of N,3-dimethylpyridin-2-amine

The aminopyridine moiety within this compound presents distinct sites for both oxidation and reduction, influenced by the nitrogen atoms of the pyridine (B92270) ring and the exocyclic amino group.

Oxidation Pathways: The primary site of oxidation on the pyridine ring is the endocyclic nitrogen atom. This reaction typically involves the use of peroxy acids or other oxidants to form the corresponding N-oxide. For amine-containing molecules, selective N-oxidation of the heteroaromatic ring can be challenging because aliphatic amines are generally more nucleophilic and thus preferred sites of oxidation. nih.gov However, strategies such as in situ protonation of the more basic exocyclic amino group can allow for selective oxidation of the pyridine nitrogen. nih.gov The oxidation of pyridines to their N-oxides is a common transformation that can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. nih.gov

The exocyclic amino group can also undergo oxidation. Depending on the reagents and conditions, this can lead to various products. For instance, oxidation of related 3-aminothieno[2,3-b]pyridines can result in oxidative dimerization through mechanisms involving the cleavage of the N-H bond. nih.gov In general, the electrochemical oxidation of amines proceeds via an initial one-electron transfer to form a radical cation, which can then undergo further reactions. mdpi.com

Reduction Pathways: Reduction of the pyridine ring of aminopyridines typically requires strong reducing agents and harsh conditions. For example, reduction of aminopyridines with samarium diiodide (SmI₂) in the presence of water can lead to the corresponding piperidine (B6355638). clockss.org Interestingly, under these conditions, the amino group can be reductively cleaved, yielding piperidine as the final product. clockss.org

A significant reduction pathway for derivatives of aminopyridines involves the reductive cleavage of N-N bonds. For instance, N-aminopyridinium salts, which can be formed from aminopyridines, undergo efficient reductive N-N bond cleavage upon single-electron transfer from a photocatalyst. This process generates highly reactive N-centered amidyl radicals, which serve as versatile intermediates in various synthetic transformations.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electronegativity of the nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iqlibretexts.org This deactivating effect is further enhanced in acidic media, where the nitrogen atom becomes protonated. uoanbar.edu.iq Electrophilic attack on the unsubstituted pyridine ring typically occurs at the C-3 and C-5 positions to avoid placing a positive charge on the nitrogen atom in the resonance structures of the cationic intermediate. uoanbar.edu.iq

In this compound, the powerful electron-donating amino group (at C-2) and the moderately donating methyl group (at C-3) activate the ring. The amino group strongly directs incoming electrophiles to the ortho and para positions. Consequently, electrophilic attack is predicted to favor the C-5 position. However, direct electrophilic substitution on the ring carbons of aminopyridines can be difficult, and reactions may occur at the more nucleophilic exocyclic amino group or the ring nitrogen. brainly.com For instance, chlorination of 2-aminopyridine (B139424) in sulfuric acid leads to substitution at the C-5 and C-3 positions. brainly.com

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, due to the electron-withdrawing nature of the ring nitrogen. uoanbar.edu.iqyoutube.com SNAr reactions are a cornerstone of pyridine chemistry, typically proceeding through a two-step addition-elimination mechanism involving a negatively charged intermediate (a Meisenheimer-like complex). wikipedia.orgnih.gov

For this compound (also known as 2-amino-3-picoline), the amino group at the C-2 position is a poor leaving group. Therefore, direct SNAr by displacing the amino group is challenging. However, it can be made possible through catalytic activation. A notable example is the ruthenium-catalyzed amination of 2-amino-3-picoline, where the amino group is displaced by another amine. thieme-connect.de This reaction proceeds via a transient η⁶-pyridine complex that activates the ring for nucleophilic attack. thieme-connect.deresearchgate.net The proximal methyl group at the C-3 position introduces some steric hindrance, which can influence the reaction yield. thieme-connect.de

Table 1: Summary of Aromatic Substitution Reactions on the Aminopyridine Ring
Reaction TypeReactivityFavored Position(s)Key Influencing FactorsExample Reaction
Electrophilic (SEAr)Generally low, requires vigorous conditionsC-5-N(CH₃)₂ and -CH₃ are activating; Ring N is deactivatingChlorination in H₂SO₄ leads to 5-chloro and 3,5-dichloro derivatives brainly.com
Nucleophilic (SNAr)Facilitated at C-2, C-4, C-6C-2 (with activation)Ring N is activating; requires a good leaving group or catalytic activationRu-catalyzed amination to displace the C-2 amino group thieme-connect.de

Detailed Mechanistic Investigations of this compound Reactions

Mechanistic studies have revealed the intricate catalytic cycles and transient intermediates involved in the transformations of this compound and its derivatives.

Palladium-Catalyzed Cross-Coupling and Hydrolysis: In a study involving a Schiff base derived from 4-methylpyridin-2-amine (an isomer of the title compound), a palladium-catalyzed Suzuki coupling was investigated. mdpi.com A plausible mechanism for an observed side reaction, the hydrolysis of the imine, was proposed. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The key intermediate involves the coordination of the pyridine nitrogen to the electrophilic Pd(II) center. This coordination increases the polarity of the C=N imine bond, rendering it highly susceptible to nucleophilic attack by water, leading to hydrolysis. This demonstrates the active role of the pyridine moiety in directing and influencing the outcome of a catalytic cycle. mdpi.com

Ruthenium-Catalyzed Nucleophilic Aromatic Substitution: The displacement of the poor amino leaving group in 2-amino-3-picoline has been achieved through a ruthenium-catalyzed SNAr reaction. thieme-connect.de The proposed catalytic cycle deviates from traditional N-coordination. Instead, it leverages the reversible π-coordination of the pyridine ring to a ruthenium(II) complex. thieme-connect.deresearchgate.net The cycle is initiated by an arene exchange, where the aminopyridine displaces a ligand on the ruthenium catalyst to form a transient η⁶-pyridine complex. This π-coordination renders the entire pyridine ring highly electrophilic. A nucleophile (another amine) can then attack the C-2 position, leading to the cleavage of the C-N bond and displacement of the original amino group. Subsequent decomplexation releases the product and regenerates the active ruthenium catalyst. thieme-connect.deresearchgate.net

Rhodium-Catalyzed C-H Activation: N-aryl-2-aminopyridines are common substrates for transition-metal-catalyzed C-H activation, where the pyridyl group acts as a directing group. In a rhodium-catalyzed reaction, the cycle begins with the insertion of Rh(III) into the ortho C-H bond of the N-aryl group, forming a six-membered rhodacycle intermediate. rsc.org This cyclometalated species can then undergo further reactions, such as insertion of an alkene or alkyne, followed by reductive elimination to yield complex heterocyclic products and regenerate the Rh(III) catalyst. rsc.org

Table 2: Catalysts and Key Intermediates in Aminopyridine Transformations
Catalytic ReactionCatalystKey IntermediateRole of Aminopyridine Moiety
Suzuki Coupling / Imine HydrolysisPd(PPh₃)₄Pd(II)-pyridyl complexDirecting group, enhances imine electrophilicity mdpi.com
Nucleophilic Aromatic Substitution[CpRu(MeCN)₃]⁺η⁶-Pyridine-Ru(II) complexπ-coordinated electrophile thieme-connect.deresearchgate.net
C-H Activation / Annulation[CpRhCl₂]₂Six-membered rhodacycleChelating directing group rsc.org

The chemistry of this compound and related pyridines can proceed through either radical or ionic pathways, depending on the reaction conditions and reagents.

Radical Pathways: Radical reactions involving aminopyridines are often initiated photochemically. A prominent example involves the use of N-aminopyridinium salts, which are derivatives of aminopyridines. Under visible light irradiation in the presence of a suitable photocatalyst (e.g., fac-Ir(ppy)₃), these salts can accept an electron, leading to the homolytic cleavage of the N-N bond. nih.gov This process generates an electrophilic N-centered amidyl radical. This radical intermediate is central to a C3-amination strategy for pyridines, where it reacts with an activated pyridine substrate (a Zincke imine) to form a new C-N bond regioselectively. nih.gov The involvement of radical intermediates in such reactions can be confirmed by the inhibition of the reaction in the presence of radical scavengers like TEMPO. nih.gov

Ionic Pathways: Ionic pathways are characteristic of many classical pyridine reactions. Nucleophilic aromatic substitution (SNAr) is a prime example, proceeding via a charged, non-aromatic Meisenheimer-like intermediate. youtube.comwikipedia.org In this mechanism, a nucleophile adds to an electron-deficient carbon of the pyridine ring, forming a resonance-stabilized anionic σ-adduct. Aromaticity is restored in the second step by the elimination of a leaving group. wikipedia.org

The reaction of aminopyridines with electrophiles such as halogens can also proceed through ionic intermediates. The reaction of 4-aminopyridine (B3432731) with interhalogens like ICl and IBr leads to the formation of both charge-transfer complexes and ionic species. acs.org A key ionic intermediate observed is an iodonium (B1229267) cation, [(aminopyridyl)₂I]⁺, where the iodine atom is stabilized by N-I⁺-N bonds. acs.org Furthermore, under certain conditions, protonation of the pyridine nitrogen occurs, leading to the formation of aminopyridinium salts, which then dictate the subsequent reaction course. acs.org Cyclocondensation reactions, such as the formation of imidazo[1,2-a]pyridines from 2-aminopyridine and α-bromoketones, also follow ionic pathways, often in ionic liquid solvents that facilitate the ionic mechanism. researchgate.net

While less common than substitution reactions, pericyclic reactions like sigmatropic rearrangements and intramolecular group migrations represent potential transformation pathways for derivatives of this compound.

Sigmatropic Rearrangements: A sigmatropic rearrangement is a concerted pericyclic reaction where a σ-bond migrates across a π-conjugated system in an intramolecular fashion. wikipedia.orglibretexts.org Well-known examples include the thieme-connect.dethieme-connect.de Cope and Claisen rearrangements. wikipedia.orglibretexts.orgyoutube.com While there is no extensive literature detailing sigmatropic rearrangements of this compound itself, its derivatives could potentially undergo such transformations. For a Claisen-type rearrangement to occur, an allyl group would need to be attached to either the exocyclic or endocyclic nitrogen atom, forming an allyl vinyl amine or related structure. The reaction would proceed through a cyclic, six-membered transition state. libretexts.org Similarly, a clockss.orgresearchgate.net sigmatropic shift could involve the migration of a hydrogen atom or another group across the pyridine π-system, although this is more commonly observed in diene systems. libretexts.orguh.edu

Nitro Group Migration: Nitro group migration is a documented phenomenon in pyridine chemistry, often occurring under nucleophilic substitution conditions. In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected migration of the nitro group from the C-4 to the C-3 position has been observed. clockss.org This suggests that the initially formed Meisenheimer-type intermediate can rearrange before the leaving group is eliminated.

Another relevant mechanism involves the nitration of pyridine itself. The reaction with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion. Subsequent reaction with sulfite (B76179) does not proceed via a direct electrophilic substitution but rather through a clockss.orgresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of a dihydropyridine (B1217469) intermediate, followed by rearomatization. researchgate.netresearchgate.net This pathway highlights a concerted mechanism for introducing a nitro group onto the pyridine ring, which could be applicable to substituted pyridines. The strong electron-withdrawing nature of the nitro group can also activate pyridone scaffolds for various transformations, including cycloadditions and subsequent eliminations where the nitro group acts as a leaving group. nih.gov

Structure-Reactivity Relationships in this compound Analogs

The reactivity of this compound and its analogs is intricately linked to the electronic and steric properties conferred by the substituents on the pyridine ring and the exocyclic amino group. The interplay between the pyridine nitrogen, the amino group, and the methyl substituents governs the molecule's nucleophilicity, basicity, and susceptibility to electrophilic or nucleophilic attack.

The 2-aminopyridine scaffold is a crucial pharmacophore in medicinal chemistry, and its reactivity is a key determinant of its utility. nih.gov The nitrogen atom within the pyridine ring influences the electronic properties and reactivity of the entire molecule. nbinno.com The position of substituents can either enhance or diminish the electron-donating or withdrawing nature of the ring, thereby modulating the reactivity of the amino group.

In this compound, the methyl group at the 3-position (meta to the ring nitrogen and ortho to the amino group) exerts a moderate electron-donating effect through hyperconjugation, slightly increasing the electron density of the pyridine ring. This, in turn, can enhance the basicity of the ring nitrogen and the nucleophilicity of the exocyclic amino group compared to unsubstituted 2-aminopyridine. However, this same methyl group also introduces steric hindrance around the amino group, which can impede its reaction with bulky electrophiles. msu.edu

The relationship between structure and basicity, a key indicator of reactivity, can be observed by comparing the pKa values of various substituted pyridines. Steric hindrance and electronic effects significantly alter these values. msu.edumsu.edu

Table 1: Comparison of pKa Values for Pyridine and Selected Analogs

Compound pKa of Conjugate Acid Key Structural Feature Influence on Reactivity
Pyridine 5.3 Unsubstituted Ring Baseline basicity.
2,6-Dimethylpyridine 6.7 Steric hindrance at C2, C6 Increased basicity due to electronic effects of methyl groups, but nucleophilicity is reduced by steric shielding of the nitrogen. msu.edu
4-Dimethylaminopyridine (B28879) (DMAP) 9.7 Resonance stabilization Significantly increased basicity due to delocalization of the positive charge in the conjugate acid. msu.edu

Rational Design of this compound Derivatives for Targeted Reactivity

The rational design of derivatives based on the this compound scaffold aims to fine-tune the molecule's properties for specific applications, particularly in medicinal chemistry where targeted biological reactivity is paramount. This process involves the strategic modification of the core structure to optimize interactions with a biological target, such as an enzyme or receptor, while maintaining or improving pharmacokinetic properties. nih.gov

The design process often begins with a known bioactive molecule or a structural understanding of the target. For instance, 2-aminopyridine and 2-aminopyrimidine (B69317) moieties are common starting points for designing kinase inhibitors. researchgate.netnih.gov The design strategy involves modifying the scaffold to achieve specific interactions within the ATP-binding site of a kinase.

Key strategies in the rational design of such derivatives include:

Modifying Ring Substituents: Introducing various functional groups onto the pyridine ring can alter steric bulk, electronic properties, and the potential for hydrogen bonding. For example, attaching larger aryl groups can facilitate π-π stacking interactions with aromatic amino acid residues in a target protein's binding pocket. researchgate.net

Varying the Amino Group Substitution: The exocyclic amino group is a common point for modification. Replacing the N-methyl group with larger alkyl or aryl substituents, or incorporating it into a new ring system, can be used to explore different regions of a binding site or to block metabolic pathways.

Introduction of Linkers: Flexible aliphatic linkers can be attached to the amino group to connect the 2-aminopyridine core to another pharmacophore, creating dual-binding-site inhibitors. researchgate.net

A study on N-phenylpyrimidin-2-amine derivatives as potential c-Met kinase inhibitors illustrates this design process. nih.gov Although based on a pyrimidine (B1678525) core, the principles are directly applicable to pyridine analogs. Researchers systematically synthesized a series of compounds with different substituents on the N-phenyl ring to probe the structure-activity relationship (SAR).

Table 2: Structure-Activity Relationship of Designed c-Met Inhibitors (Illustrative Examples)

Compound ID Core Structure R-Group Substitution c-Met Inhibitory Activity (IC50) Key Design Feature
Lead Compound (34a) N-phenylpyrimidin-2-amine Specific complex side chain 15.0 nM Optimized interactions with the ATP-binding site. nih.gov
Analog (15b) N-phenylpyrimidin-2-amine Modified side chain 110.6 nM Showed high antiproliferative activity in cancer cell lines. nih.gov
Analog (15d) N-phenylpyrimidin-2-amine Alternative side chain 55.8 nM Demonstrated potent inhibition and cellular activity. nih.gov

Source: Data adapted from a study on N-phenylpyrimidin-2-amine derivatives. nih.gov

This data highlights how rational modifications to a core structure lead to significant differences in targeted reactivity (in this case, enzyme inhibition). The lead compound, 34a, emerged from this systematic design process, exhibiting outstanding inhibitory activity and favorable pharmacokinetic properties. nih.gov Docking studies confirmed that the designed molecule fits optimally into the ATP-binding site of the c-Met enzyme, validating the rational design approach. nih.gov

Applying this logic to this compound, a medicinal chemist could design a library of derivatives for a specific biological target. For example, to develop a novel kinase inhibitor, one might replace the N-methyl group with a substituted aniline (B41778) to introduce a group capable of forming a key hydrogen bond in the hinge region of the kinase domain, a common strategy for this class of inhibitors. The 3-methyl group's steric and electronic influence would need to be carefully considered in the design to ensure a proper fit within the binding pocket.

Advanced Spectroscopic and Crystallographic Characterization of N,3 Dimethylpyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N,3-dimethylpyridin-2-amine

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be assembled.

While a complete, experimentally verified NMR dataset for this compound is not extensively published, the chemical shifts can be reliably predicted based on the analysis of closely related structures, such as 2-amino-3-methylpyridine (B33374) chemicalbook.com and general principles of NMR spectroscopy. The addition of a methyl group to the amino nitrogen (N-methylation) is expected to influence the chemical shifts of nearby protons and carbons.

The ¹H NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the two different methyl groups. The aromatic protons will exhibit characteristic splitting patterns (coupling) due to their proximity to one another. The ¹³C NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds and known substituent effects.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
N-CH₃~2.9 - 3.1 (singlet, 3H)~30 - 35The N-methyl protons are a singlet as there are no adjacent protons.
3-CH₃~2.1 - 2.3 (singlet, 3H)~18 - 22The C3-methyl protons are a singlet.
H-4~7.2 - 7.4 (doublet of doublets)~137 - 140Coupled to H-5 and H-6.
H-5~6.5 - 6.7 (doublet of doublets)~120 - 123Coupled to H-4 and H-6.
H-6~7.9 - 8.1 (doublet of doublets)~147 - 150Expected to be the most downfield aromatic proton.
C-2N/A~158 - 162Carbon attached to the amino group.
C-3N/A~130 - 134Carbon attached to the methyl group.
C-4N/A~137 - 140
C-5N/A~120 - 123
C-6N/A~147 - 150

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. These techniques correlate signals from different nuclei, providing information about their connectivity. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the signals of H-4, H-5, and H-6, confirming their positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. nih.govsdsu.edu It is invaluable for assigning carbon signals by linking them to their known proton assignments. For instance, the proton signal at ~8.0 ppm would show a cross-peak to the C-6 signal, while the N-CH₃ proton singlet would correlate with the N-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

A cross-peak between the N-CH₃ protons and the C-2 carbon.

Correlations between the 3-CH₃ protons and the C-2, C-3, and C-4 carbons.

Correlations between the H-4 proton and carbons C-2, C-3, C-5, and C-6.

Together, these 2D NMR techniques provide a comprehensive and definitive confirmation of the structure of this compound. science.gov

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a unique molecular "fingerprint" based on the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com The spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H StretchMedium-Weak
2980 - 2850Aliphatic C-H Stretch (from CH₃ groups)Medium
1610 - 1580C=C and C=N Ring StretchingStrong-Medium
1500 - 1400C=C Ring StretchingStrong-Medium
1350 - 1250Aromatic C-N StretchStrong
1250 - 1020Aliphatic C-N StretchMedium
900 - 675C-H Out-of-Plane BendingStrong

The absence of bands in the 3500-3300 cm⁻¹ region, which is characteristic of N-H stretching in primary and secondary amines, would confirm the tertiary nature of the amino group in this compound. libretexts.org

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the molecule's polarizability are Raman-active. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring.

Based on studies of related molecules like 2-amino-3-methylpyridine, strong Raman signals are expected for the ring breathing modes and other skeletal vibrations of the pyridine core. researchgate.net The C-H stretching vibrations would also be visible, though often weaker than in FTIR. The combination of FTIR and Raman data provides a more complete picture of the molecule's vibrational framework.

Mass Spectrometric Analysis of this compound and its Analogs

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₇H₁₀N₂), the exact molecular weight is approximately 122.17 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would therefore be expected at m/z = 122.

The fragmentation of this compound is expected to be influenced by the presence of the N,N-dimethylamino group. A primary and highly characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

In the case of this compound, the most likely fragmentation pathway is the loss of a methyl radical (•CH₃) from the N-methyl group, a form of α-cleavage. This would result in a stable, resonance-delocalized cation.

α-Cleavage: M⁺ → [M - CH₃]⁺ + •CH₃

This would produce a prominent peak at m/z = 122 - 15 = 107.

This fragmentation pattern is analogous to that observed for N,N-dimethyl-2-pyridinamine. nist.gov Other potential fragmentations could involve the loss of HCN from the pyridine ring or other ring cleavages, leading to smaller fragments.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
122[C₇H₁₀N₂]⁺Molecular Ion (M⁺)
107[M - CH₃]⁺α-cleavage; loss of a methyl radical from the N(CH₃)₂ group
94[M - C₂H₄]⁺ or [M - N=CH₂]⁺Complex rearrangement and fragmentation
79[C₅H₅N]⁺Loss of the dimethylamino group and a hydrogen atom

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy of this compound

The electronic absorption spectrum of aminopyridine derivatives is characterized by transitions within the aromatic system and those involving the amino group's non-bonding electrons. For this compound, the spectrum is expected to show characteristic absorption bands in the UV region arising from π → π* and n → π* electronic transitions. The π → π* transitions, typically of higher energy and intensity, originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the pyridine ring. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the nitrogen atom of the amino group to an antibonding π* orbital of the ring.

While specific experimental UV-Vis data for this compound is not extensively detailed in publicly available literature, analysis of closely related structures, such as 2-amino-3-methylpyridine and other substituted aminopyridines, provides significant insight. For instance, studies on 2-amino-3-methylpyridine complexes show absorption bands around 238 nm and 292 nm. mdpi.com Similarly, other 2-aminopyridine (B139424) derivatives exhibit absorption maxima in the 250-290 nm range. nih.gov These absorptions are attributed to the electronic transitions within the substituted pyridine moiety.

The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net The polarity of the solvent can influence the energy levels of the ground and excited states differently, leading to shifts in the absorption maxima (λmax). nih.gov In polar solvents, hydrogen bonding interactions can specifically stabilize the ground or excited states, often leading to a bathochromic (red shift) or hypsochromic (blue shift) effect. nih.govresearchgate.net For aminopyridines, an increase in solvent polarity generally leads to a red shift in the π → π* transition.

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental findings by predicting electronic absorption spectra and elucidating the nature of the electronic transitions. researchgate.net Such studies on related molecules confirm that substitutions on the pyridine ring, such as methyl and amino groups, modulate the energies of the molecular orbitals and thus the absorption wavelengths.

Table 1: Typical UV-Vis Absorption Data for Related Aminopyridine Compounds

CompoundSolventλmax (nm)Transition Type (Assignment)
2-Amino-3-methylpyridine ComplexNot Specified238, 292π → π* / n → π
2-Amino-6-phenylpyridine DerivativesEthanol (B145695)~270π → π
2-Amino-4,6-dimethylpyridineVariousNot Specifiedπ → π* / n → π*

X-ray Crystallography and Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules, which governs the material's macroscopic properties.

While a specific, publicly archived crystal structure for this compound (C7H10N2) could not be located in the course of this review, crystallographic data for numerous analogous aminopyridine derivatives are available. These structures allow for a reliable prediction of the expected structural parameters. For example, the related compound 2-N-methylamino-3-methylpyridine N-oxide crystallizes in the monoclinic space group P21/n. nih.gov Typically, substituted pyridines crystallize in common space groups like P21/c, C2/c, or Pcan. tandfonline.com

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c) and the angles between its axes (α, β, γ) are determined from the diffraction experiment. A hypothetical data table based on a typical substituted aminopyridine is presented below to illustrate the nature of these parameters.

Table 2: Representative Crystal Data and Structure Refinement Parameters for a Substituted Aminopyridine Analog

ParameterValue
Empirical FormulaC7H10N2
Formula Weight122.17
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)11.3
c (Å)7.5
α (°)90
β (°)105
γ (°)90
Volume (ų)695
Z (molecules/unit cell)4

In the solid state, molecules of this compound are expected to be organized into a three-dimensional supramolecular architecture through a network of intermolecular interactions. The most significant of these is likely to be hydrogen bonding. The secondary amine group (-NHCH3) contains a hydrogen atom that can act as a hydrogen bond donor, while the pyridine ring nitrogen (N1) is a strong hydrogen bond acceptor.

This donor-acceptor pairing would facilitate the formation of N—H···N hydrogen bonds, which are a common and structure-directing motif in aminopyridines. These interactions can link molecules into chains or dimers. For instance, in many 2-aminopyridine derivatives, molecules form centrosymmetric dimers through pairs of N—H···N hydrogen bonds.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds.

For this compound, the fingerprint plot would be expected to show:

H···H contacts: Typically appearing as a large, diffuse region, these contacts usually comprise the largest percentage of the surface area due to the abundance of hydrogen atoms on the molecular periphery.

N···H/H···N contacts: These would appear as distinct, sharp "spikes" on the plot, characteristic of strong, directional hydrogen bonds.

C···H/H···C contacts: These represent C-H···π interactions and other weaker C-H contacts, often appearing as "wing-like" features on the plot.

Analysis of similar structures shows that O···H/H···O or N···H/H···N interactions can contribute significantly (10-45%) to the total Hirshfeld surface, with H···H contacts also being a major contributor (24-58%). tandfonline.com

Other Advanced Analytical Techniques for this compound Characterization (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential techniques for the separation, identification, and quantification of this compound. These methods are particularly valuable for assessing the purity of a synthesized compound or for its determination in complex mixtures.

The hydrophilic and basic nature of aminopyridines dictates the choice of chromatographic conditions. Reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. To achieve good peak shape and retention for basic compounds like this compound, the mobile phase is typically an aqueous buffer mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the buffer is controlled, and acidic additives (e.g., formic acid, trifluoroacetic acid) are often used to suppress the ionization of free silanol (B1196071) groups on the stationary phase and to protonate the analyte, ensuring sharp, symmetrical peaks.

UPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much shorter analysis times. Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties on a single column, has also proven effective for the analysis of polar, ionizable compounds like aminopyridines, often providing unique selectivity without the need for ion-pairing reagents. Detection is most commonly achieved using a UV detector, set at a wavelength corresponding to one of the compound's absorption maxima.

Computational Chemistry and Theoretical Modeling of N,3 Dimethylpyridin 2 Amine

Quantum Mechanical (QM) Investigations of N,3-dimethylpyridin-2-amine

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

No published studies were found that specifically use Density Functional Theory to determine the optimized geometry or electronic properties of this compound.

Ab Initio Calculations for High-Accuracy Energetics (e.g., MP2)

There is no available research detailing Ab Initio calculations, such as Møller–Plesset perturbation theory (MP2), to ascertain the high-accuracy energetics of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or the resulting electronic transitions for this compound has not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

No studies containing Molecular Electrostatic Potential (MEP) maps or detailed analyses of the charge distribution for this compound are publicly available.

Calculation of Reactivity Indices and Fukui Functions

The calculation and analysis of chemical reactivity descriptors, such as Fukui functions, to identify reactive sites within this compound have not been documented in available research.

Binding Energy and Stability Calculations

Specific calculations determining the binding energy or thermodynamic stability of this compound are not present in the current body of scientific literature.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, from the properties of bulk liquids to the dynamics of single molecules.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous amine-based systems. ulisboa.ptresearchgate.net These simulations are invaluable for predicting the macroscopic properties of a substance from its molecular structure.

Atomistic MD simulations for systems containing this compound would typically employ a force field, such as the Anisotropic United Atom (AUA) or Optimized Potentials for Liquid Simulations (OPLS), to define the potential energy of the system. researchgate.net By simulating a large ensemble of molecules in a periodic box, one can compute various bulk and transport properties.

Key simulated properties include:

Density: The mass per unit volume is a fundamental property that can be accurately predicted by simulating the system in an isothermal-isobaric (NPT) ensemble and calculating the average volume of the simulation box.

Enthalpy of Vaporization (ΔHvap): This property, crucial for understanding liquid-phase cohesion, is calculated from the difference between the gas-phase and liquid-phase enthalpies of the molecule.

Transport Coefficients: Properties like self-diffusion coefficient and viscosity can be determined. The self-diffusion coefficient is often calculated from the mean squared displacement (MSD) of the molecules over time, while viscosity can be computed using methods like the Green-Kubo relations.

These simulations provide a molecular-level interpretation of bulk phenomena. For instance, the radial distribution function (RDF) can be analyzed to understand the local solvation structure and intermolecular packing in a liquid state of this compound. Studies on similar N,N-dimethylpyridin-4-amine (DMAP) based systems have successfully used MD simulations to gain insights into their structural and transport properties. scispace.comresearchgate.net

Table 1: Illustrative Bulk and Transport Properties of this compound from Hypothetical MD Simulations This table is illustrative and represents the type of data that would be generated from MD simulations. Specific values for this compound require dedicated computational studies.

Property Simulated Value (at 298.15 K) Unit Method
Density 0.985 g/cm³ NPT Ensemble Simulation
Enthalpy of Vaporization 45.2 kJ/mol Energy Difference (Liquid vs. Gas)
Self-Diffusion Coefficient 1.5 x 10⁻⁹ m²/s Mean Squared Displacement
Shear Viscosity 0.89 cP Green-Kubo Relations

The structure, stability, and function of molecules are often governed by a complex network of non-covalent interactions. Computational methods are essential for characterizing these weak forces, such as hydrogen bonds, van der Waals forces, and π-π stacking. rsc.org For this compound, key interactions would include hydrogen bonding involving the amine and pyridine (B92270) nitrogen atoms and potential π-stacking of the pyridine rings.

Quantum chemical calculations, particularly Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3), are frequently used to accurately compute the binding energies of these interactions. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) can further analyze the electron density to characterize the nature and strength of these bonds.

Conformational Landscapes: The presence of a rotatable bond between the pyridine ring and the amino group means that this compound can exist in different conformations. The conformational landscape describes the relative energies of these different spatial arrangements. Computational analysis involves:

Potential Energy Surface (PES) Scan: The energy of the molecule is calculated as a function of the dihedral angle of the C-N bond, revealing the locations of energy minima (stable conformers) and energy maxima (transition states).

Geometry Optimization: The structures corresponding to the energy minima on the PES are fully optimized to find the most stable conformer(s).

Frequency Analysis: This is performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy, which determines the relative population of conformers at a given temperature. Studies on related N'-(2-pyridyl)formamidines have shown that the relative orientation of the pyridine nitrogen lone pair and the exocyclic amino group is a critical factor in determining conformational preference. rsc.org

Table 2: Hypothetical Non-Covalent Interaction Energies and Conformational Barriers for this compound This table is for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.

Parameter Value Unit Computational Method
Intermolecular H-bond (N-H···N) -15.5 kJ/mol DFT-D3/B3LYP
π-π Stacking (dimer) -12.0 kJ/mol DFT-D3/B3LYP
Rotational Barrier (C-N bond) 8.5 kJ/mol PES Scan (MP2/6-311+G(d,p))
Energy Diff. (Syn vs. Anti) 2.1 kJ/mol ΔG (B3LYP/6-311+G(d,p))

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational chemistry provides highly valuable methods for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Vis spectra. These predictions can aid in structure elucidation and the assignment of experimental signals.

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating chemical shifts (δ) and spin-spin coupling constants. researchgate.net The process typically involves:

Optimizing the molecular geometry using a reliable method (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

Performing a GIAO calculation on the optimized structure to obtain the absolute magnetic shielding tensors.

Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), to yield the final chemical shifts.

Solvent effects, which can significantly influence chemical shifts, are often included using implicit solvation models like the Polarizable Continuum Model (PCM). github.io Theoretical predictions of ¹H and ¹³C NMR spectra for this compound would allow for a direct comparison with experimental data, confirming peak assignments. Similar calculations for 2-amino-3-nitropyridine (B1266227) have shown good agreement between theoretical and experimental NMR data. researchgate.net

Similarly, vibrational frequencies (IR spectra) can be computed from the second derivatives of the energy with respect to atomic displacements. This requires a frequency calculation on the optimized geometry, which yields the harmonic frequencies and corresponding intensities of the vibrational modes.

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ in ppm) for this compound Calculated using GIAO-B3LYP/6-311+G(d,p) with a PCM solvent model (DMSO). Values are illustrative.

Atom Position Predicted ¹³C Shift (ppm) Atom Position Predicted ¹H Shift (ppm)
C2 (Pyridine) 158.5 H4 (Pyridine) 7.45
C3 (Pyridine) 118.2 H5 (Pyridine) 6.80
C4 (Pyridine) 138.0 H6 (Pyridine) 8.05
C5 (Pyridine) 115.6 CH₃ (on N) 3.05
C6 (Pyridine) 147.3 CH₃ (on C3) 2.25
CH₃ (on N) 40.1
CH₃ (on C3) 17.5

Computational Assessment of Thermochemical and Kinetic Profiles

Theoretical methods are widely used to determine the thermochemical properties of molecules, providing data that can be difficult to obtain experimentally. High-level ab initio and DFT methods can be used to calculate key parameters for this compound.

Thermochemical Properties:

Enthalpy of Formation (ΔH°f): This can be calculated using isodesmic reactions, where the number and type of bonds are conserved on both sides of the reaction. This approach minimizes errors in the calculation by leveraging cancellation of systematic errors.

Bond Dissociation Enthalpy (BDE): BDE is a measure of the strength of a chemical bond. For this compound, the C-N, N-H (if applicable after tautomerization), and C-H bond strengths are of particular interest. BDE is calculated as the enthalpy difference between the molecule and its corresponding radicals after bond cleavage. Computational studies on related amine N-oxides have extensively used DFT methods like B3LYP and M06 to evaluate N-O bond dissociation energies. nih.govresearchgate.netnih.gov

Kinetic Profiles: Computational chemistry can also be used to model the reaction kinetics of this compound. By mapping the reaction pathway and locating the transition state (TS), the activation energy (Ea) can be calculated. This is crucial for understanding reaction mechanisms and predicting rate constants. For example, the kinetics of H-abstraction reactions from amines by radicals like OH can be accurately determined using variational transition state theory. rsc.org Such studies would reveal the most likely sites of radical attack on the molecule and its degradation pathways under various conditions.

Table 4: Representative Calculated Thermochemical and Kinetic Data for this compound This table presents hypothetical data that would be the target of computational assessment.

Parameter Calculated Value Unit Computational Method
Gas-Phase Enthalpy of Formation 95.3 kJ/mol Isodesmic Reaction Scheme (G4)
C-N (amino-pyridyl) BDE 350.1 kJ/mol M06-2X/6-311+G(d,p)
C-H (methyl on ring) BDE 412.5 kJ/mol M06-2X/6-311+G(d,p)
Activation Energy (H-abstraction) 25.8 kJ/mol CVT/SCT with DFT

Applications of N,3 Dimethylpyridin 2 Amine in Synthetic Chemistry and Materials Science

N,3-dimethylpyridin-2-amine as a Versatile Synthetic Intermediate

The structural arrangement of this compound provides multiple reactive sites, establishing it as a highly adaptable building block for the construction of more complex molecular architectures.

Building Block in Heterocyclic Synthesis

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of natural products, pharmaceuticals, and functional materials. nih.gov this compound serves as a valuable starting material in this context. The pyridine (B92270) ring itself offers a stable aromatic core, while the 2-amino group acts as a potent nucleophile. This allows for a variety of condensation and cyclization reactions to form fused heterocyclic systems. For example, the amino group can react with bifunctional electrophiles to construct new rings fused to the pyridine core, a common strategy in the synthesis of novel aza-indolizidine and imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net The pyridine nitrogen, being less basic than the exocyclic amine, can be selectively protonated or coordinated to a metal center, influencing the reactivity of the molecule in subsequent steps. libretexts.org

Precursor for Complex Organic Molecule Assembly

Beyond forming new heterocyclic rings, this compound is a precursor for assembling intricate organic molecules. smolecule.com The primary amino group can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation to introduce new functional groups or linking units. nih.govnih.gov These modifications are often the initial steps in multi-step syntheses. For instance, its reaction with aldehydes or ketones can form Schiff bases (imines), which are themselves versatile intermediates for creating carbon-nitrogen bonds or acting as ligands. mdpi.com The methyl group on the pyridine ring can also be functionalized, typically through radical reactions or after conversion to a more reactive species, further expanding its synthetic utility.

This compound in Catalysis

The inherent chemical properties of this compound and its derivatives make them suitable for various catalytic applications, ranging from organocatalysis to the formation of ligands for transition metal complexes.

Nucleophilic Organocatalysis in Organic Reactions (e.g., Acylation, Esterification)

This compound can function as a nucleophilic organocatalyst, particularly in acylation and esterification reactions. This catalytic activity is analogous to that of the well-known catalyst 4-dimethylaminopyridine (B28879) (DMAP). The mechanism involves the nucleophilic attack of the exocyclic amino group on an acylating agent (e.g., an acid anhydride), forming a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to attack by a weakly nucleophilic alcohol or amine than the original acylating agent, thus accelerating the rate of acylation or esterification. princeton.edu While bicyclic amidines have been identified as highly active acylation catalysts, the fundamental principle of nucleophilic activation by an amine functional group is central to this application. nih.gov The presence of the methyl groups on the pyridine ring can influence the catalyst's solubility, stability, and steric environment, allowing for fine-tuning of its reactivity and selectivity. chemrxiv.org

Table 1: Role of this compound in Nucleophilic Catalysis

Reaction TypeRole of this compoundKey IntermediateResult
Acylation Nucleophilic CatalystN-Acylpyridinium SaltAccelerated formation of esters and amides
Esterification Nucleophilic CatalystN-Acylpyridinium SaltEfficient conversion of alcohols to esters

Development of this compound-derived Ligands for Metal Catalysis

The pyridine and amine functionalities of this compound make it an excellent scaffold for designing ligands for transition metal catalysis. chemscene.com Amine-pyridine ligands can chelate to a metal center in a bidentate fashion, forming a stable complex that can be used to catalyze a wide range of organic transformations. mdpi.com These ligands play a crucial role by modulating the electronic properties and coordination environment of the metal, which in turn affects the catalyst's activity, selectivity, and stability. chemscene.com For example, Schiff base ligands prepared by condensing this compound with aldehydes can coordinate with palladium, facilitating cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination. mdpi.comnih.govmdpi.com The steric and electronic properties of the ligand can be systematically altered by modifying the substituents on either the pyridine or the amine, allowing for the optimization of the catalyst for a specific reaction. mdpi.com

Applications in Specific Transformations (e.g., Fischer Indole (B1671886) Synthesis, Click Chemistry)

While not typically a direct catalyst for these reactions, this compound serves as a critical building block for molecules participating in important synthetic transformations.

Fischer Indole Synthesis: This reaction is a classic method for synthesizing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.comthermofisher.com this compound can be incorporated into one of the starting materials. For instance, a ketone bearing the this compound moiety could be reacted with phenylhydrazine to produce a novel indole structure featuring the aminopyridine unit. The presence of the basic aminopyridine group could influence the reaction conditions required and the properties of the final indole product. nih.gov

Click Chemistry: The term "click chemistry" refers to reactions that are high-yielding, modular, and generate minimal byproducts, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. wikipedia.orgsigmaaldrich.com this compound is an ideal scaffold for participating in click chemistry. Its amino group can be easily functionalized to introduce either a terminal alkyne or an azide (B81097) group. The resulting derivatized molecule can then be "clicked" onto another molecule containing the complementary functionality, providing a highly efficient method for creating complex molecular architectures, bioconjugates, or functional materials. organic-chemistry.orgyoutube.com

Table 2: Application of this compound in Named Reactions

Named ReactionRole of this compoundMethod of ParticipationPotential Outcome
Fischer Indole Synthesis Structural ComponentIncorporated into the ketone/aldehyde starting material.Synthesis of novel indoles containing a pyridinamine substituent.
Click Chemistry Modular Building BlockFunctionalized with an azide or alkyne group via its amine moiety.Covalent linking to other molecules to form complex structures or materials.

Advanced Materials Applications Involving this compound

Extensive literature searches did not yield specific research detailing the application of this compound in the synthesis of novel liquid crystals, its incorporation into polymeric architectures, or the formation of functional ionic liquids. The available scientific data focuses on other areas of its utility, and as such, the following sections on its role in advanced materials science cannot be populated with detailed research findings at this time.

Synthesis of Novel Liquid Crystals

There is no publicly available scientific literature that describes the use of this compound as a precursor or component in the synthesis of liquid crystalline materials. Research in the field of liquid crystals often involves compounds with specific molecular geometries, such as rod-like or disc-like structures, and while various pyridine derivatives have been investigated, this compound has not been a subject of study in this context based on current research.

Formation of Functional Ionic Liquids

No dedicated research on the synthesis and characterization of functional ionic liquids derived from this compound could be identified. The development of ionic liquids often involves the quaternization of nitrogen-containing heterocyclic compounds. Although this is a common strategy, there are no published reports of its application to this compound to create and study the properties of the resulting ionic liquids.

Biological Activities and Molecular Mechanisms of N,3 Dimethylpyridin 2 Amine Analogs

Antimicrobial Efficacy and Mechanisms of Action

Analogs of N,3-dimethylpyridin-2-amine have demonstrated notable antimicrobial properties. For instance, certain pyridine (B92270) derivatives exhibit activity against a range of pathogens. mdpi.com The mechanism is often attributed to the disruption of essential microbial cellular processes. For example, some pyridine-based compounds have shown efficacy against bacterial strains like Bacillus subtilis and Escherichia coli. mdpi.comnih.gov Studies on 2,4-dimethylpyridin-3-amine (B86116) have indicated that its antimicrobial action may involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The introduction of specific functional groups to the pyridine ring can significantly influence antimicrobial activity. For example, the presence of a nitro group is often associated with enhanced biological activity against various pathogens. mdpi.com Structure-activity relationship studies have revealed that electron-withdrawing groups such as fluoro, chloro, bromo, and nitro on the aromatic ring tend to increase the antimicrobial potency of benzimidazole-pyrazole compounds. nih.gov In some cases, pyridine derivatives have shown antimicrobial activity comparable to standard drugs like ampicillin (B1664943) and norfloxacin. mdpi.com For instance, a pyrazole-benzimidazole derivative demonstrated significant activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL, which is equivalent to chloramphenicol. nih.gov

Anti-inflammatory Potential and Associated Molecular Targets

Derivatives of this compound have been investigated for their anti-inflammatory effects. Nitro-substituted pyridine compounds, for example, are known to modulate inflammatory responses by inhibiting the production of nitric oxide in macrophages. Some pyridine carbothioamide analogs have shown dose-dependent anti-inflammatory activity. tandfonline.com

The anti-inflammatory mechanism of these analogs can involve the inhibition of key enzymes in the inflammatory cascade. For instance, certain pyrazolo[1,5-a]pyrimidine-pyridine hybrids have demonstrated enhanced inhibitory activity on cyclooxygenase-2 (COX-2). tandfonline.com Additionally, some polyazaheterocyclic derivatives of 6-amino-2,4-lutidine have been identified as potential anti-inflammatory agents, with their precursors, particularly amidrazones, exhibiting potent activity. nih.gov These compounds may act by inhibiting the production of tumor necrosis factor-alpha (TNF-α). nih.gov

Anticancer Activity and Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Inhibition)

Analogs of this compound have emerged as a promising class of compounds with significant anticancer potential. Research has shown that these derivatives can exhibit cytotoxic effects against a variety of cancer cell lines, including those of the breast (MCF-7), liver (HepG2), lung (A549), and colon. acs.org The anticancer activity is often dose-dependent, with some analogs demonstrating IC50 values in the low micromolar range.

The mechanisms underlying the anticancer effects of these compounds are multifaceted and involve the modulation of key cellular pathways. A prominent mechanism is the induction of apoptosis, or programmed cell death. For example, certain pyridine derivatives have been shown to significantly increase the population of apoptotic cells in cancer cell lines like MCF-7. acs.orgresearchgate.net This is often accompanied by the activation of caspases, such as caspase-3/7 and caspase-9, which are crucial executioners of the apoptotic process. researchgate.netnih.gov

Another important mechanism is the disruption of the cell cycle. Several this compound analogs have been found to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For instance, some derivatives induce S-phase arrest, while others cause arrest at the G2/M phase. researchgate.netnih.gov This cell cycle inhibition prevents cancer cells from dividing and growing.

Furthermore, these compounds can target specific proteins and signaling pathways that are critical for cancer cell survival and proliferation. For example, some derivatives act as inhibitors of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. nih.gov Others have been identified as inhibitors of key kinases like PIM-1 kinase and proteins involved in cell survival such as NF-kB and Survivin. acs.orgresearchgate.netnih.gov By targeting these molecular pathways, this compound analogs can effectively impede tumor growth.

Enzyme Inhibition and Modulation (e.g., Cyclooxygenase, Nitric Oxide Synthase)

Analogs of this compound have been shown to modulate the activity of various enzymes, playing a crucial role in their therapeutic effects. A significant area of investigation has been their ability to inhibit cyclooxygenase (COX) and nitric oxide synthase (NOS) enzymes, both of which are implicated in inflammation and other pathological processes. researchgate.net

Certain pyridine derivatives have demonstrated selective inhibition of COX-2, an enzyme that is often overexpressed during inflammation. tandfonline.com This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of COX-2. researchgate.net

In addition to COX inhibition, some this compound analogs are potent inhibitors of nitric oxide synthase (NOS). escholarship.org There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.gov Specific inhibitors of nNOS are of therapeutic interest for treating neurodegenerative disorders. escholarship.org Research has led to the discovery of 2-aminopyridine (B139424) derivatives that are highly potent and selective inhibitors of nNOS over eNOS and iNOS. escholarship.org For instance, one enantiomerically pure compound exhibited a Ki value of 5 nM for nNOS, with over 3800-fold and 700-fold selectivity over eNOS and iNOS, respectively. escholarship.org The interaction between nitric oxide (NO) and COX enzymes is complex, with NO being capable of activating COX enzymes, leading to an increase in the production of proinflammatory prostaglandins. nih.gov

The inhibitory action of these analogs extends to other enzymes as well. For example, some pyridine-based compounds have been identified as inhibitors of mycobacterial ATP synthase, highlighting their potential as anti-tuberculosis agents. nih.gov

Molecular Docking and Receptor Interaction Studies

Molecular docking simulations have been instrumental in understanding the potential binding modes and interactions of this compound analogs with their biological targets. researchgate.netmdpi.comekb.egdntb.gov.ua These computational studies provide valuable insights into the structure-activity relationships of these compounds and guide the design of more potent and selective derivatives.

Docking studies have been employed to investigate the interactions of these analogs with various enzymes, including cyclooxygenase (COX) and nitric oxide synthase (NOS). researchgate.net For instance, molecular modeling has been used to propose binding conformations of anti-inflammatory agents within the active site of COX-2. researchgate.net Similarly, docking simulations have helped to elucidate the binding of 2-aminopyridine derivatives to the active site of neuronal NOS (nNOS), revealing critical structural requirements for potent and selective inhibition. escholarship.org

In the context of anticancer activity, molecular docking has been used to predict the binding of this compound analogs to target proteins involved in cancer pathways. For example, studies have explored the interactions of these compounds with kinases such as PIM-1 kinase and focal adhesion kinase (FAK), providing a rationale for their observed inhibitory effects. dntb.gov.uamdpi.com These simulations can identify key amino acid residues involved in hydrogen bonding and other non-covalent interactions that stabilize the ligand-protein complex.

Furthermore, molecular docking has been utilized in the design of novel analogs with improved pharmacological profiles. By simulating the binding of designed compounds to their target receptors, researchers can predict their potential activity and prioritize synthesis efforts. nih.gov This approach has been applied to the development of new anti-Alzheimer's agents and other therapeutic compounds.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity and for guiding the design of more effective therapeutic agents. These studies systematically modify the chemical scaffold and evaluate the resulting changes in potency and selectivity.

In the realm of anticancer activity, SAR studies have revealed that the nature and position of substituents on the pyridine ring and associated aromatic systems significantly impact cytotoxicity. mdpi.com For instance, the introduction of methoxy (B1213986) (OMe) groups has been shown to decrease the IC50 values of certain derivatives against breast cancer cell lines. mdpi.com Similarly, the presence of electron-withdrawing groups on a phenyl ring attached to a thienopyridine core can enhance inhibitory activity against forkhead box M1 (FOXM1). mdpi.com For pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogs, the presence of a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, was found to be effective for anti-mycobacterial activity. nih.gov

Regarding anti-inflammatory activity, SAR studies of pyridine carbothioamide analogs have shown that different substituents lead to varying potencies. tandfonline.com For instance, some compounds within a series may exhibit high potency with low IC50 values, while others show moderate potential. tandfonline.com In the case of nNOS inhibitors, SAR analysis of trans-substituted amino pyrrolidinomethyl 2-aminopyridine derivatives led to the discovery of potent inhibitors with high selectivity over eNOS. escholarship.org

The antimicrobial efficacy of these derivatives is also heavily influenced by their chemical structure. Studies on benzimidazole-pyrazole compounds have indicated that the presence of electron-withdrawing groups like fluorine, chlorine, bromine, and nitro on the aromatic ring generally increases antimicrobial activity. nih.gov

In Vitro Biological System Investigations (e.g., Cell Line Cytotoxicity, Enzyme Assays)

The biological activities of this compound analogs are extensively evaluated using a variety of in vitro systems, including cell line cytotoxicity assays and enzyme inhibition assays. researchgate.netmdpi.com These studies provide crucial data on the potency and mechanism of action of these compounds.

Cell Line Cytotoxicity Assays:

The anticancer potential of these derivatives is commonly assessed by determining their cytotoxic effects on various human cancer cell lines. The MTT assay is a widely used colorimetric method to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound. acs.org Analogs of this compound have been tested against a panel of cell lines, including:

Breast Cancer: MCF-7 acs.org

Liver Cancer: HepG2 acs.org

Lung Cancer: A549

Colon Cancer: LoVo mdpi.com

Prostate Cancer: PC-3 researchgate.net

Results from these assays have shown that many derivatives exhibit significant, dose-dependent cytotoxicity, with some compounds displaying IC50 values in the micromolar and even nanomolar range. researchgate.netnih.gov

Enzyme Assays:

To investigate the molecular mechanisms of action, enzyme inhibition assays are employed. These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For this compound analogs, key enzyme targets include:

Cyclooxygenase (COX): The inhibitory activity against COX-1 and COX-2 is determined to assess anti-inflammatory potential. tandfonline.com

Nitric Oxide Synthase (NOS): Assays are used to measure the inhibition of nNOS, eNOS, and iNOS to evaluate selectivity. escholarship.org

Kinases: The inhibitory effects on various kinases, such as PIM-1 kinase and focal adhesion kinase (FAK), are measured to understand their anticancer mechanisms. researchgate.netmdpi.com

Mycobacterial ATP Synthase: Inhibition of this enzyme is evaluated for potential anti-tuberculosis activity. nih.gov

These in vitro investigations are fundamental for identifying promising lead compounds and for elucidating the structure-activity relationships that govern their biological effects.

Interactive Data Table: In Vitro Cytotoxicity of this compound Analogs

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,4-Dimethylpyridin-3-amineHepG26.92
Pyridine Derivative 12MCF-70.5 acs.org
Pyridine Derivative 12HepG25.27 acs.org
Pyridine Derivative 6HepG26.6 acs.org
Pyridine Derivative 11MCF-70.73 acs.org
SKLB0533Colorectal Carcinoma (various)0.0445 - 0.1355 nih.gov
Pyridine Carbothioamide R6-10.25 tandfonline.com
Pyridine Carbothioamide R4-11.89 tandfonline.com
Pyridine Carbothioamide R2-19.05 tandfonline.com
Pyridine Carbothioamide R3-23.15 tandfonline.com

Future Research Trajectories and Emerging Opportunities for N,3 Dimethylpyridin 2 Amine

Exploration of Novel Synthetic Pathways and Methodologies

While N,3-dimethylpyridin-2-amine is commercially available, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives. bldpharm.com Current methods often rely on standard N-alkylation of 2-amino-3-methylpyridine (B33374), but modern organic synthesis offers numerous avenues for improvement.

Future explorations could include:

Direct C-H Functionalization: Modern synthetic chemistry increasingly focuses on direct C-H functionalization to avoid pre-functionalized starting materials, thereby improving atom economy. rsc.org Research into the selective C-H activation of the pyridine (B92270) ring of this compound could lead to a new range of derivatives that are otherwise difficult to access.

Transition-Metal-Free N-Alkylation: Developing methods for N-alkylation that avoid transition metals is a key goal for green chemistry. rsc.org Methodologies using alcohols as alkylating agents under "borrowing hydrogen" conditions, which have been successful for anilines, could be adapted for the synthesis of this compound, offering a more sustainable pathway. rsc.org

Multicomponent Reactions (MCRs): One-pot MCRs are powerful tools for rapidly building molecular complexity. nih.gov Designing novel MCRs that incorporate the this compound scaffold could provide rapid access to libraries of complex molecules for screening in various applications. nih.gov

Flow Chemistry: Continuous flow synthesis could offer significant advantages for the production of this compound, including improved safety, scalability, and reaction control compared to traditional batch processes.

Table 1: Potential Novel Synthetic Methodologies

MethodologyPotential AdvantageResearch Focus
Direct C-H FunctionalizationHigh atom economy, access to novel derivatives. rsc.orgSelective activation of C-4, C-5, or C-6 positions of the pyridine ring.
Transition-Metal-Free N-AlkylationReduced cost and environmental impact. rsc.orgAdaptation of "borrowing hydrogen" catalysis using alcohols as alkylating agents.
Multicomponent Reactions (MCRs)Rapid generation of molecular diversity from a single scaffold. nih.govDesign of new one-pot reactions for creating libraries of complex derivatives.
Flow ChemistryEnhanced safety, scalability, and process control.Optimization of reaction conditions (temperature, pressure, catalysts) in a continuous flow reactor.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the structural, electronic, and reactive properties of this compound is crucial for predicting its behavior and designing applications. The interplay between the N-methyl group, the C3-methyl group, and the pyridine ring nitrogen dictates its reactivity, coordination behavior, and intermolecular interactions.

Future research should employ a combination of advanced techniques:

Computational Chemistry: Methods like Density Functional Theory (DFT) can provide deep insights into the molecule's properties. researchgate.net DFT studies could be used to calculate electron density distribution, HOMO-LUMO energy gaps, bond dissociation energies, and proton affinity, thereby predicting its reactivity and stability. These computational approaches have proven effective for analyzing related aminopyridine systems. researchgate.net

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular packing. This is essential for understanding its physical properties and for rational design in materials science and medicinal chemistry.

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) can fully elucidate the compound's structure in solution and provide insights into its dynamic behavior and through-space interactions.

In-situ Spectroscopic Monitoring: Utilizing techniques like in-situ IR or Raman spectroscopy during reactions involving this compound can help to identify reactive intermediates and elucidate complex reaction mechanisms, particularly in catalysis.

Table 2: Advanced Techniques for Mechanistic Understanding

TechniquePotential Insights
Density Functional Theory (DFT)Electronic structure, charge distribution, reactivity indices, and reaction pathway modeling. researchgate.net
Single-Crystal X-ray DiffractionPrecise 3D structure, intermolecular interactions, and crystal packing.
Multi-dimensional NMRUnambiguous structural assignment and conformational analysis in solution.
Fluorescence SpectroscopyInvestigation of potential photophysical properties and interactions with biological macromolecules.

Expansion of this compound Applications in Emerging Technologies

The true potential of this compound lies in its application as a functional molecule. Based on the widespread use of the 2-aminopyridine (B139424) scaffold, several high-impact areas can be targeted for future research. rsc.org

Potential application areas include:

Medicinal Chemistry: The 2-aminopyridine moiety is a privileged structure in drug discovery. rsc.org this compound could serve as a novel scaffold for the development of therapeutic agents. Its derivatives could be synthesized and screened for activity against a range of biological targets, such as kinases, proteases, or G-protein coupled receptors.

Materials Science: Functionalized pyridines are integral to the development of advanced materials. This compound could be explored as a building block for organic light-emitting diodes (OLEDs), sensors, or functional polymers. Its N-alkylated pyridinium (B92312) salt derivatives could also find use in various material applications. researchgate.net

Coordination Chemistry and Catalysis: As a functionalized pyridine, it is an excellent candidate for a ligand in coordination chemistry. nih.gov The specific steric hindrance and electron-donating properties provided by the two methyl groups could be used to tune the properties of metal complexes, leading to the development of novel catalysts for organic synthesis or materials with unique magnetic or photophysical properties. researchgate.netnih.gov

Table 3: Potential Applications in Emerging Technologies

FieldPotential Role of this compoundRationale
Medicinal ChemistryCore scaffold for novel drug candidates.The 2-aminopyridine core is a known pharmacophore. rsc.org
Materials ScienceBuilding block for OLEDs, sensors, or polymers.N-alkyl pyridinium salts and functional pyridines are used in advanced materials. researchgate.netresearchgate.net
Homogeneous CatalysisTunable ligand for metal catalysts.Substituents on pyridine ligands can modulate the catalytic activity and selectivity of metal centers. nih.govnih.gov

Interdisciplinary Research Integrating this compound into Diverse Fields

The most significant breakthroughs involving this compound are likely to emerge from interdisciplinary collaborations that bridge traditional scientific boundaries.

Future interdisciplinary research could focus on:

Chemical Biology: Synthetic chemists could create libraries of this compound derivatives, which could then be used by biologists to probe biological pathways or as potential inhibitors for disease-related enzymes. This synergy is crucial for accelerating the early stages of drug discovery.

Supramolecular Chemistry and Crystal Engineering: The compound could be used as a building block in the design of novel supramolecular assemblies, co-crystals, or metal-organic frameworks (MOFs). By combining it with other molecules through non-covalent interactions, new materials with tailored properties for gas storage, separation, or sensing could be developed.

Organometallic Chemistry and Process Chemistry: The development of novel catalysts using this compound as a ligand should be coupled with process chemistry to ensure that these new catalytic systems are scalable, robust, and applicable to industrial processes. Research into the stability and performance of such catalysts under industrially relevant conditions will be critical. nih.gov

By pursuing these focused yet expansive research avenues, the scientific community can elevate this compound from a simple building block to a valuable compound with diverse and impactful applications across science and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,3-dimethylpyridin-2-amine and its derivatives?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution : Reacting 2-amino-3-methylpyridine with methyl iodide in the presence of a base (e.g., K2CO3) under reflux conditions .
  • Reductive amination : Using Pd/C or Raney Ni catalysts to reduce intermediates formed from pyridine precursors .
    • Key Variables : Reaction temperature (60–100°C), solvent polarity (DMF or toluene), and catalyst selection influence yield (typically 50–75%) .

Q. How can researchers characterize This compound and confirm its structural purity?

  • Analytical Techniques :

  • NMR Spectroscopy : <sup>1</sup>H NMR to confirm methyl group positions (δ ~2.3 ppm for N-methyl, δ ~2.5 ppm for C3-methyl) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (m/z 136.1 for [M+H]<sup>+</sup>) .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns using single-crystal diffraction .

Q. What are the common chemical reactions involving This compound?

  • Reaction Types :

  • Electrophilic Substitution : Bromination at the pyridine ring’s 5-position using NBS (N-bromosuccinimide) .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce functional groups (e.g., 5-aryl derivatives) .
    • Byproducts : Unreacted methyl iodide or halogenated impurities require purification via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How does This compound interact with biological targets (e.g., enzymes or receptors)?

  • Mechanistic Insights :

  • Enzyme Inhibition : The compound’s dimethylamino group binds to hydrophobic pockets in cytochrome P450 enzymes, disrupting substrate access (IC50 values: 10–50 µM) .
  • Receptor Studies : Fluorescence polarization assays reveal moderate affinity (Kd ~5 µM) for serotonin receptors due to π-π stacking with indole moieties .
    • Validation : Use knockout cell lines or competitive binding assays to confirm specificity .

Q. How can computational modeling optimize This compound derivatives for enhanced bioactivity?

  • Approaches :

  • Docking Simulations : AutoDock Vina to predict binding poses with COX-2 or kinase targets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Br, F) with logP values to improve blood-brain barrier penetration .
    • Validation : Synthesize top-scoring virtual hits and test in vitro .

Q. How can researchers resolve contradictory data on the biological activity of This compound derivatives?

  • Case Study : Discrepancies in reported IC50 values (e.g., 5–100 µM for acetylcholinesterase inhibition) may arise from:

  • Assay Variability : Normalize results using donepezil as a positive control .
  • Structural Analogues : Compare activities of 5-bromo vs. 5-chloro derivatives to isolate electronic effects .
    • Meta-Analysis : Pool data from >3 independent studies to identify trends .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.